2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)-N-(3-(trifluoromethyl)phenyl)acetamide

描述

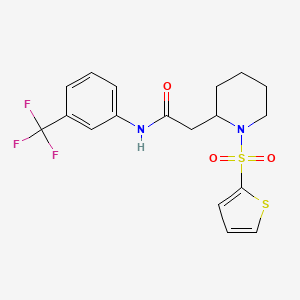

2-(1-(Thiophen-2-ylsulfonyl)piperidin-2-yl)-N-(3-(trifluoromethyl)phenyl)acetamide is a synthetic acetamide derivative with a complex heterocyclic architecture. Its structure comprises three key moieties:

- Piperidine ring: A six-membered nitrogen-containing ring, modified at the 1-position with the thiophene sulfonyl group.

- N-(3-Trifluoromethylphenyl)acetamide: A trifluoromethyl-substituted aromatic group connected via an acetamide linker, known for its metabolic stability and hydrophobic interactions.

This compound’s design leverages the trifluoromethyl group’s ability to improve pharmacokinetic properties, while the sulfonyl-piperidine-thiophene moiety may contribute to target binding specificity.

属性

IUPAC Name |

2-(1-thiophen-2-ylsulfonylpiperidin-2-yl)-N-[3-(trifluoromethyl)phenyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19F3N2O3S2/c19-18(20,21)13-5-3-6-14(11-13)22-16(24)12-15-7-1-2-9-23(15)28(25,26)17-8-4-10-27-17/h3-6,8,10-11,15H,1-2,7,9,12H2,(H,22,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

REHBAMSQEMVWKI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C(C1)CC(=O)NC2=CC=CC(=C2)C(F)(F)F)S(=O)(=O)C3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19F3N2O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

432.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)-N-(3-(trifluoromethyl)phenyl)acetamide typically involves multiple steps:

Formation of the Piperidine Intermediate: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as 1,5-diaminopentane.

Introduction of the Thiophene Sulfonyl Group: This step involves the sulfonylation of the piperidine intermediate using thiophene-2-sulfonyl chloride under basic conditions.

Attachment of the Acetamide Moiety: The acetamide group is introduced via an acylation reaction using acetic anhydride or acetyl chloride.

Final Coupling with Trifluoromethylphenyl Group: The final step involves coupling the intermediate with 3-(trifluoromethyl)phenylamine using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to ensure high purity and yield.

化学反应分析

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to sulfoxide or sulfone derivatives.

Reduction: Reduction reactions can target the sulfonyl group, converting it to a thiol or sulfide.

Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nucleophiles such as sodium methoxide (NaOMe) can be employed.

Major Products

Oxidation: Sulfoxide or sulfone derivatives.

Reduction: Thiol or sulfide derivatives.

Substitution: Halogenated or alkylated derivatives, depending on the substituents introduced.

科学研究应用

Biological Applications

This compound has shown promise in various biological applications:

Medicinal Chemistry

- Anticancer Activity : Some derivatives of similar structures have been reported to exhibit anticancer properties, potentially acting as inhibitors of specific cancer cell lines.

- Antimicrobial Properties : Research indicates that compounds with similar piperidine and thiophene structures have demonstrated antibacterial activity against pathogens such as Xanthomonas oryzae . This suggests that the compound may also possess similar properties, warranting further investigation.

Neuropharmacology

The piperidine structure suggests potential interactions with neurotransmitter systems. Compounds in this class have been studied for their effects on dopamine and serotonin receptors, indicating possible applications in treating neurological disorders.

Agrochemical Applications

The unique structure of this compound allows for exploration in agrochemical applications:

- Pesticidal Activity : Similar compounds have been evaluated for their effectiveness against agricultural pests. The presence of a thiophene moiety can enhance biological activity, making it a candidate for developing new agricultural agents .

Case Studies

Several studies have investigated related compounds, providing insights into the potential applications of 2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)-N-(3-(trifluoromethyl)phenyl)acetamide:

作用机制

The mechanism of action of 2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)-N-(3-(trifluoromethyl)phenyl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in disease pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to therapeutic effects.

相似化合物的比较

Heterocyclic Core Variations

- Piperidine vs. Piperazine’s additional nitrogen could enhance solubility but reduce lipophilicity .

- Benzothiazole (Compound 13): The benzothiazole moiety in Compound 13 introduces aromaticity and planar geometry, which may improve stacking interactions with biological targets compared to the non-planar piperidine-thiophene system .

Substituent Effects

- Sulfonyl vs. Sulfanyl Groups : The target’s sulfonyl group is more electron-withdrawing than the sulfanyl group in the triazole derivative (), possibly increasing stability but reducing nucleophilic reactivity.

- Trifluoromethyl Positioning : All analogues retain the 3-CF₃-phenyl group, but dual CF₃ groups in Compound 13 (benzothiazole) could amplify hydrophobic effects while increasing molecular weight (444.4 vs. 407.4 in Compound 14) .

Research Findings and Implications

- Anticonvulsant Activity : Compound 14 and its analogues () were studied for anticonvulsant effects, suggesting the N-(3-CF₃-phenyl)acetamide scaffold’s relevance in CNS drug design. The target compound’s thiophene sulfonyl group may modulate blood-brain barrier penetration.

- Crystallographic Data : Analogues like 2-(2,6-dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide () exhibit intermolecular hydrogen bonding (N–H⋯N), a feature that could stabilize the target compound’s solid-state structure .

生物活性

The compound 2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)-N-(3-(trifluoromethyl)phenyl)acetamide is a synthetic organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of approximately 378.5 g/mol. The structure features a piperidine ring , a thiophene sulfonyl group , and a trifluoromethyl-substituted phenyl group , contributing to its unique biological properties.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 378.5 g/mol |

| CAS Number | 1105236-73-4 |

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The thiophene sulfonyl and piperidine moieties enhance binding affinity through hydrophobic interactions, which can modulate the activity of target proteins, leading to various pharmacological effects .

Antitumor Activity

Recent studies have indicated that derivatives similar to this compound exhibit significant antitumor properties. For example, compounds containing piperidine and thiophene groups have shown effectiveness against various cancer cell lines by inhibiting key signaling pathways involved in tumorigenesis .

Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory properties. In vitro assays demonstrated that it can inhibit the production of pro-inflammatory cytokines, suggesting its potential use in treating inflammatory diseases .

Antimicrobial Activity

Research has indicated that compounds with similar structural features exhibit antimicrobial properties. These compounds can disrupt bacterial cell membranes, leading to cell lysis and death .

Structure-Activity Relationship (SAR)

The SAR studies reveal that modifications in the trifluoromethyl group significantly influence the biological activity of the compound. For instance, varying the position and type of substituents on the phenyl ring can enhance or diminish the compound's efficacy against specific biological targets.

Case Studies

- Antitumor Efficacy : A study explored the antitumor effects of structurally related compounds in vitro, showing that they inhibited the growth of human cancer cell lines by inducing apoptosis through mitochondrial pathways .

- Anti-inflammatory Mechanism : Another investigation focused on the anti-inflammatory potential, revealing that these compounds reduced nitric oxide production in macrophages stimulated by lipopolysaccharides (LPS), indicating their role as anti-inflammatory agents .

- Antimicrobial Properties : In a series of experiments testing various derivatives against pathogenic bacteria, the compound demonstrated significant activity, particularly against Gram-positive bacteria, highlighting its potential as an antimicrobial agent .

常见问题

Advanced Research Question

- Molecular Dynamics (MD) : Simulate binding stability of the acetamide group in kinase active sites (e.g., 100 ns trajectories in GROMACS) .

- Pharmacophore Modeling : Identify essential features (e.g., sulfonyl acceptor, aromatic π-stacking) using Schrödinger’s Phase .

- QSAR : Develop regression models linking substituent electronegativity (Hammett σ values) to bioactivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。